molecular formula C6H6BrNO B057719 2-Bromopyridine-4-methanol CAS No. 118289-16-0

2-Bromopyridine-4-methanol

Cat. No.: B057719
CAS No.: 118289-16-0
M. Wt: 188.02 g/mol
InChI Key: IQNUGAFIKDRYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2-Bromopyridine-4-methanol Synonyms: 2-Bromo-4-(hydroxymethyl)pyridine; (2-Bromo-pyridin-4-yl)-methanol; this compound . CAS Number: 118289-16-0 . Molecular Formula: C₆H₆BrNO . Molecular Weight: 188.02 g/mol . Structure: A pyridine ring with a bromine atom at position 2 and a hydroxymethyl (-CH₂OH) group at position 3. Applications: Primarily used as a pharmaceutical intermediate for synthesizing bioactive molecules .

Preparation Methods

Diazotization-Bromination of 2-Aminopyridine Derivatives

The diazotization-bromination route is a widely reported method for synthesizing 2-bromopyridine derivatives. Adapted from CN104402805A , this approach can be modified to introduce the methanol group at the 4-position:

Reaction Pathway:

  • Starting Material : 2-Amino-4-hydroxymethylpyridine (synthesized via reduction of 4-formyl-2-aminopyridine ).

  • Diazotization : Treatment with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at sub-zero temperatures (−5°C to 0°C) forms a diazonium salt.

  • Bromination : Introduction of bromine (Br₂) yields 2-bromo-4-hydroxymethylpyridine.

  • Workup : Neutralization with NaOH and purification via vacuum distillation achieves >90% yield .

Key Conditions :

  • Temperature: −5°C (bromine addition), 0°C (diazotization).

  • Molar Ratios: HBr:2-aminopyridine = 1:1 to 3.5:1 .

  • Advantages: High purity (99%), scalable for industrial production .

Nucleophilic Substitution of 2-Chloropyridine-4-Methanol

CN103664766A outlines a method for synthesizing 2-aminopyridine-4-methanol via ammonolysis of 2-chloropyridine-4-methanol. Adapting this for bromine substitution:

Reaction Pathway:

  • Starting Material : 2-Chloropyridine-4-methanol (synthesized via reduction of methyl 2-chloroisonicotinate ).

  • Halogen Exchange : Reaction with HBr or CuBr under high pressure (6–13 atm) and temperature (110–150°C) replaces chlorine with bromine .

  • Purification : Ethanol reflux and filtration yield 80–91% pure product .

Key Conditions :

  • Catalyst: CuBr (0.06 mol) .

  • Limitations: Requires rigorous control of pressure and temperature to minimize byproducts .

Directed Bromination of 4-Pyridinemethanol

Direct bromination of pyridine derivatives is challenging due to regioselectivity. However, strategic directing groups enable selective 2-bromination:

Reaction Pathway:

  • Protection : 4-Pyridinemethanol is protected as a silyl ether (e.g., TBSCl) to enhance electron density at the 2-position.

  • Bromination : Using Br₂ in the presence of AlCl₃ at 300–400°C introduces bromine at the 2-position .

  • Deprotection : Fluoride-mediated removal of the silyl group yields 2-bromo-4-methanolpyridine.

Key Conditions :

  • Yield: 48% (with 17% 2,6-dibromopyridine byproduct) .

  • Challenges: High-temperature requirements and equipment complexity .

Reduction of 4-Formyl-2-Bromopyridine

The Elsevier-published method for formylation-bromination can be adapted:

Reaction Pathway:

  • Formylation : Vilsmeier-Haack formylation of 2-bromopyridine introduces an aldehyde group at the 4-position.

  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a methanol group.

Key Conditions :

  • Formylation Yield: 60–70% .

  • Reduction Efficiency: >90% with NaBH₄ in methanol .

Comparative Analysis of Methods

Method Yield Purity Complexity Industrial Feasibility
Diazotization-Bromination90% 99% ModerateHigh
Halogen Exchange80–91% 95% HighModerate
Directed Bromination48% 85% HighLow
Formylation-Reduction60–70% 90% LowModerate

Optimization Strategies

Solvent and Temperature Effects

  • Low-Temperature Diazotization : Minimizes side reactions (e.g., −5°C for Br₂ addition ).

  • Polar Aprotic Solvents : DMF or toluene enhances reactivity in formylation steps .

Chemical Reactions Analysis

Types of Reactions

2-Bromopyridine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: 2-Bromopyridine-4-carboxylic acid.

    Reduction: This compound

Scientific Research Applications

2-Bromopyridine-4-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromopyridine-4-methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group play crucial roles in binding interactions and reactivity. The compound can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic or electrophilic reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
2-Bromopyridine-4-methanol 118289-16-0 C₆H₆BrNO Br (2), -CH₂OH (4) Hydroxymethyl, Bromine 188.02
(2-Bromo-3-chloropyridin-4-yl)methanol N/A C₆H₅BrClNO Br (2), Cl (3), -CH₂OH (4) Hydroxymethyl, Bromine, Chlorine 223.47
(5-Bromo-4-methylpyridin-2-yl)methanol 1394291-59-8 C₇H₈BrNO Br (5), -CH₃ (4), -CH₂OH (2) Hydroxymethyl, Bromine, Methyl 202.05
3-Bromo-2-hydroxy-5-methylpyridine 17282-02-9 C₆H₆BrNO Br (3), -OH (2), -CH₃ (5) Hydroxyl, Bromine, Methyl 188.02
5-Bromo-2-chloro-4-pyrimidinemethanol 1785541-95-8 C₅H₃BrClN₂O Br (5), Cl (2), -CH₂OH (4) Hydroxymethyl, Bromine, Chlorine 223.45

Key Observations :

  • Substituent Positions: The position of bromine and hydroxymethyl groups significantly impacts reactivity. For example, this compound (Br at 2, -CH₂OH at 4) is distinct from (5-Bromo-4-methylpyridin-2-yl)methanol (Br at 5, -CH₃ at 4) .
  • Heterocycle Differences: Pyridine derivatives (e.g., this compound) differ from pyrimidine analogs (e.g., 5-Bromo-2-chloro-4-pyrimidinemethanol) in aromatic stability and electronic properties, affecting their utility in cross-coupling reactions .
  • Functional Group Complexity: The addition of chlorine (e.g., (2-Bromo-3-chloropyridin-4-yl)methanol) introduces dual halogen reactivity, enabling sequential substitution reactions .

Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) Stability
This compound Not reported Not reported Soluble in DMSO, ethanol Stable at 2–8°C
3-Bromo-2-hydroxy-5-methylpyridine 78–82 Not reported Moderate in water Hygroscopic
(2-Bromo-3-chloropyridin-4-yl)methanol Not reported Not reported Soluble in DMF, THF Sensitive to light

Key Observations :

  • Melting Points: 3-Bromo-2-hydroxy-5-methylpyridine has a defined melting range (78–82°C), while data for this compound is lacking .
  • Stability : Most bromopyridine derivatives require refrigeration (2–8°C) to prevent decomposition .

Key Observations :

  • Brominated pyridines often require stringent safety measures due to irritant properties .

Biological Activity

2-Bromopyridine-4-methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and implications of this compound, highlighting relevant research findings and case studies.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests that the compound could serve as a potential lead in developing new antimicrobial agents .

Antimalarial Activity

In a notable study, derivatives of this compound were evaluated for their antimalarial properties against Plasmodium falciparum. The results showed that certain derivatives significantly inhibited parasite growth at low micromolar concentrations. The selectivity index indicated low toxicity to mammalian cells, making these compounds promising candidates for further development as antimalarials .

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis

The synthesis of this compound typically involves:

  • Bromination : Pyridine is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Hydroxymethylation : The resulting brominated pyridine is then reacted with formaldehyde in the presence of an acid catalyst to form the hydroxymethyl derivative.

The overall reaction can be summarized as follows:

Pyridine+Br22 Bromopyridine\text{Pyridine}+\text{Br}_2\rightarrow \text{2 Bromopyridine}
2 Bromopyridine+HCHO2 Bromopyridine 4 methanol\text{2 Bromopyridine}+\text{HCHO}\rightarrow \text{2 Bromopyridine 4 methanol}

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various derivatives of this compound for their antimicrobial efficacy. The study utilized a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli, assessing their growth inhibition through standard broth microdilution methods. The findings underscored the compound's potential as a scaffold for developing novel antibiotics .

Case Study 2: Antimalarial Activity

In another significant study, researchers tested several derivatives of this compound against P. falciparum. The compounds were administered to infected mice, revealing promising results in reducing parasitemia levels without significant toxicity to host cells. This positions this compound as a candidate for further exploration in antimalarial drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromopyridine-4-methanol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from pyridine derivatives. For example, bromination of 4-hydroxymethylpyridine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can introduce the bromine atom regioselectively . Optimization may involve adjusting solvent polarity (e.g., DMF or ethanol) and reaction time to improve yield. Post-synthesis, purification via recrystallization (e.g., using DMF/ethanol mixtures) or column chromatography is recommended to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent decomposition. Use fume hoods and personal protective equipment (PPE) during handling due to potential irritancy (similar to brominated analogs like 4-(Bromomethyl)benzaldehyde). Immediate washing with water is advised for skin/eye exposure .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of pyridine derivatives be addressed?

  • Methodological Answer : Regioselective bromination at the 2-position of pyridine-4-methanol can be achieved using directing groups (e.g., hydroxyl or methyl groups) or catalysts like Lewis acids (e.g., AlCl₃). Computational modeling (DFT) of electron density distribution aids in predicting reactive sites. Experimental validation via NMR (¹H/¹³C) and X-ray crystallography is critical .

Q. What analytical techniques resolve discrepancies in compound identity, such as conflicting CAS registry numbers?

  • Methodological Answer : Conflicting CAS numbers (e.g., 105170-27-2 vs. 118289-16-0) require cross-validation using:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • ¹H/¹³C NMR to verify substitution patterns (e.g., bromine at C2, methanol at C4).
  • X-ray crystallography for unambiguous structural assignment .

Q. How can SHELX software improve structural refinement of this compound crystals?

  • Methodological Answer : SHELXL refines structures by modeling anisotropic displacement parameters for bromine atoms, which have high electron density. For twinned crystals, SHELXD/SHELXE can phase data robustly. Validate refinement with R-factor convergence (<5%) and difference density maps .

Q. What strategies mitigate low yields in cross-coupling reactions using this compound as an intermediate?

  • Methodological Answer : Optimize palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by:

  • Screening ligands (e.g., SPhos, XPhos) to enhance catalytic activity.
  • Using microwave-assisted synthesis to reduce reaction time.
  • Monitoring reaction progress via TLC/GC-MS to identify side products .

Q. How do solvent systems influence the crystallization efficiency of this compound?

  • Methodological Answer : Solvent polarity impacts crystal nucleation. For example, slow evaporation of a DMF/water (1:3) mixture yields well-defined crystals. Additives like ethyl acetate can reduce solvent inclusion defects .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) in synthetic batches?

  • Methodological Answer :

  • Step 1 : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) to exclude solvent artifacts.
  • Step 2 : Compare with computational predictions (e.g., ChemDraw NMR simulations).
  • Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Contaminants can be identified via HRMS .

Q. What statistical methods validate reproducibility in catalytic applications of this compound?

  • Methodological Answer : Perform triplicate experiments with error bars (standard deviation). Use ANOVA to compare yields across reaction conditions. For outlier detection, apply Grubbs’ test or Q-test .

Q. Biological and Functional Studies

Q. How can this compound be functionalized for anticancer activity screening?

  • Methodological Answer : Introduce pharmacophores via esterification (e.g., acetyl chloride) or amidation (e.g., primary amines). Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate structure-activity relationships (SAR) with LogP and electronic parameters .

Properties

IUPAC Name

(2-bromopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNUGAFIKDRYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561156
Record name (2-Bromopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118289-16-0
Record name (2-Bromopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromopyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), 2-bromo-pyridine-4-carbaldehyde (904 mg, 4.86 mmol) was dissolved in MeOH (10 mL). NaBH4 (236 mg, 5.99 mmol) was added portionwise at 0° C. and the reaction mixture stirred at rt for 1 h. Water (10 mL) was added and the mixture extracted with EA (3×20 mL). The combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure to give the title compound as a white solid. TLC:rf (1:1 hept-EA)=0.22. LC-MS-conditions 02: tR=0.63 min; [M+H]+=188.33.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
904 mg
Type
reactant
Reaction Step One
Name
Quantity
236 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-bromoisonicotinic acid (678 mg) in tetrahydrofuran (30 ml), 8.4 ml of borane-tetrahydrofuran complex (1.17M tetrahydrofuran solution) was added, and the reaction solution was stirred overnight at room temperature. To the reaction solution was added 7.9 ml of 1N aqueous sodium hydroxide, and the mixture was stirred for 2 hours. The reaction solution was diluted with a saturated aqueous sodium chloride solution, extracted with diethyl ether, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: chloroform/(chloroform/methanol (9:1)) (100:0-0:100)) to afford the title compound as a white crystal.
Quantity
678 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

30.2 ml (295 mmol) of triethylamine is added to 56.5 g (280 mmol) of 2-bromo-isonicotinic acid in 1.2 l of THF. Then, it is cooled to −10° C. and mixed drop by drop with 38.2 ml (295 mmol) of isobutyl chloroformate. After stirring has been continued for one hour at −10° C., it is cooled to −70° C. and mixed drop by drop with 590 ml (590 mmol) of LiAlH4 solution (1 M in THF). After stirring is continued for one hour at −70° C., it is allowed to reach −40° C. 600 ml of 50% acetic acid is added. It is stirred overnight at room temperature. The insoluble components are suctioned off, and the filtrate is concentrated by evaporation. The residue is purified on silica gel with hexane and hexane/ethyl acetate 1:1. 28.0 g of white solidifying oil accumulates.
Quantity
30.2 mL
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
38.2 mL
Type
reactant
Reaction Step Two
Quantity
590 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

17.4 g of sodium borohydride was suspended in 1.6 liters of tetrahydrofuran, and the suspension was stirred by a mechanical stirrer. The suspension was cooled with ice-water, and 62.2 g of 2-bromo-4-pyridinecarboxylic acid was added little by little. The mixture was heated to room temperature, and stirred until evolution of hydrogen ceased. A solution of 75.8 ml of boron trifluoride etherate in 500 ml of tetrahydrofuran was added dropwise at room temperature for 3 hours. After the addition, the mixture was stirred for 20 hours. The reaction solution was cooled with ice-water, and acidified to a pH of 1 to 2 by adding 1.5N hydrochloric acid. Tetrahydrofuran was evaporated under reduced pressure. A 4N aqueous solution of sodium hydroxide was added to adjust the pH of the mixture to 10 to 11. It was extracted with ethyl acetate, and the organic layer was washed with a saturated aqueous solution of sodium chloride. The aqueous layer was further extracted with ethyl acetate twice. The organic layers were combined, and dried over anhydrous sodium sulfate. The dried product was concentrated under reduced pressure to give 51.3 g of 2-bromo-4-pyridinemethanol in a yield of 88%.
Quantity
17.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
62.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75.8 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.6 L
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.